3-Cyano-2-methyl-2-pipecolinehydrochloride

Physicochemical Profiling Building Block Selection pKa Prediction

3-Cyano-2-methyl-2-pipecolinehydrochloride, systematically named 2,2-dimethylpiperidine-3-carbonitrile hydrochloride (CAS 1374658-07-7), is a highly substituted piperidine derivative featuring a gem-dimethyl group at the 2-position, a nitrile at the 3-position, and presented as the hydrochloride salt (C₈H₁₅ClN₂, molecular weight 174.67 g/mol). The molecule is categorized as a specialized research chemical and synthetic building block, integrating two pharmacologically relevant motifs—the saturated piperidine ring and the electron-withdrawing nitrile functionality—within a sterically congested scaffold.

Molecular Formula C7H7ClN2
Molecular Weight 154.60 g/mol
Cat. No. B13252096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-methyl-2-pipecolinehydrochloride
Molecular FormulaC7H7ClN2
Molecular Weight154.60 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C#N.Cl
InChIInChI=1S/C7H6N2.ClH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,1H3;1H
InChIKeyOWTAMCGRFGTFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-2-methyl-2-pipecolinehydrochloride: Structural Identity and Foundational Characterization for Research Procurement


3-Cyano-2-methyl-2-pipecolinehydrochloride, systematically named 2,2-dimethylpiperidine-3-carbonitrile hydrochloride (CAS 1374658-07-7), is a highly substituted piperidine derivative featuring a gem-dimethyl group at the 2-position, a nitrile at the 3-position, and presented as the hydrochloride salt (C₈H₁₅ClN₂, molecular weight 174.67 g/mol). The molecule is categorized as a specialized research chemical and synthetic building block, integrating two pharmacologically relevant motifs—the saturated piperidine ring and the electron-withdrawing nitrile functionality—within a sterically congested scaffold . Its structural complexity, including an undefined stereocenter at the 3-position, positions it as a chiral intermediate of interest in medicinal chemistry and asymmetric synthesis campaigns [1].

Sterically hindered piperidine building block with gem‑dimethyl quaternary centre and 3‑cyano synthetic handle.
Chiral intermediate (stereocenter at C‑3) for asymmetric synthesis campaigns; supplied as racemate or unspecified stereochemistry.

The Risk of Generic Substitution: Why 3-Cyano-2-methyl-2-pipecolinehydrochloride Cannot Be Replaced by Common Piperidine Analogs


A generic substitution risk assessment for this building block is currently limited to a class-level inference based on its structural topology, as no peer-reviewed comparative biological or physicochemical studies exist in the public domain. The molecule's unique combination of a gem-dimethyl quaternary center and a proximal nitrile group is expected to impart distinct conformational rigidity, electron density distribution, and metabolic reactivity relative to unsubstituted or mono-substituted piperidine analogs [1]. In principle, the steric shielding of the piperidine nitrogen by the two methyl groups could alter basicity and coordination chemistry, while the 3-cyano group introduces a synthetic handle absent in simple 2,2-dimethylpiperidine or 3-cyanopiperidine. However, these remain untested structural hypotheses. Without quantitative comparative data on properties like pKa, metabolic clearance, or target binding, there is no verified evidence to support the claim that substituting this compound with a close analog would result in a measurable difference in a research or industrial application .

Scaffold mismatch
Simple piperidine or 3‑cyanopiperidine lacks the gem‑dimethyl quaternary centre; steric and basicity profiles may not transfer.
Functional group absent
2,2‑Dimethylpiperidine has no nitrile; reactivity and downstream derivatisation pathways differ fundamentally.
Regioisomer divergence
4‑Cyano regioisomer (CAS 1783510‑82‑6) positions the nitrile differently; inductive and H‑bond geometry may shift outcome.

Quantitative Differentiation Evidence for 3-Cyano-2-methyl-2-pipecolinehydrochloride: A Direct Comparator Analysis


Basicity Modulation: Predicted pKa Shift versus 2,2-Dimethylpiperidine (Supporting Evidence Only)

This compound's predicted basicity can be inferred by comparing the parent scaffold, 2,2-dimethylpiperidine, with a generic 3-cyanopiperidine analog, as no direct experimental pKa measurement for 3-cyano-2-methyl-2-pipecolinehydrochloride is publicly available. The parent scaffold 2,2-dimethylpiperidine has a predicted pKa of 10.82 ± 0.10, reflecting the electron-donating effect of the gem-dimethyl group . The introduction of an electron-withdrawing nitrile at the 3-position, as seen in simple 3-cyanopiperidine (predicted pKa approximately 8.1), is expected to significantly reduce basicity [1]. Based on this class-level inference, the target compound's pKa is predicted to fall between 7.5 and 9.0, but this remains unverified.

Predicted pKa shift
Class‑level inference
Estimated reduction 1.8–3.3 units vs. 2,2‑dimethylpiperidine (pKa ~10.8)
Data‑to‑verify; may guide salt‑form screening and acid‑base work‑up context.
No direct experimental pKa available.
Physicochemical Profiling Building Block Selection pKa Prediction

Regioisomeric Differentiation: 3-Cyano versus 4-Cyano Substitution on the 2,2-Dimethylpiperidine Scaffold (Class-Level Inference)

The target compound (3-cyano) can be structurally contrasted with its regioisomer, 2,2-dimethylpiperidine-4-carbonitrile hydrochloride (CAS 1783510-82-6), which is also commercially available [1]. The positional isomerism places the electron-withdrawing nitrile at a different distance from the sterically hindered piperidine nitrogen, which is predicted to result in distinct reactivity profiles: the 3-cyano group is closer to the nitrogen and may exert a stronger inductive effect, while the 4-cyano isomer positions the nitrile further away, potentially leading to different dipole moments and hydrogen-bond acceptor geometries. No comparative experimental data (e.g., reactivity assays, metabolic stability) exist for this pair.

Regioisomer comparison
Class‑level inference
3‑CN vs. 4‑CN on 2,2‑dimethylpiperidine — no quantitative reactivity data
Positional isomer choice depends on synthetic target; no procurement‑differentiating evidence.
Only structural connectivity difference documented.
Regioisomer Profiling Medicinal Chemistry Structure-Activity Relationship

Steric and Conformational Differentiation: Impact of gem-Dimethyl Substitution on Piperidine Ring Dynamics (Class-Level Inference)

The Thorpe-Ingold effect induced by the gem-dimethyl group at the 2-position of piperidine is a well-established phenomenon that restricts ring conformation and can enhance reaction rates in cyclization and binding events, as documented across multiple piperidine scaffolds [1]. While this effect has been quantitatively measured (e.g., effective molarity increases of 5- to 50-fold) in model systems like 2,2-dimethyl-substituted malonates or glutarates, no such data exist specifically for 2,2-dimethylpiperidine-3-carbonitrile hydrochloride or its closest in-class analogs [2]. The presence of the 3-cyano group further complicates prediction, as it introduces a stereocenter that, if resolved, could lead to enantiomer-specific interactions. The commercial material is typically supplied as a racemic mixture or with unspecified stereochemistry, negating any potential chiral differentiation [3].

Thorpe–Ingold effect
Class‑level inference
General gem‑dimethyl systems show 5‑ to 50‑fold effective molarity increase; not measured for this scaffold
Theoretical reactivity advantage unconfirmed; cannot support procurement differentiation.
No kinetic data for 3‑cyano‑2,2‑dimethylpiperidine available.
Conformational Analysis Stereochemistry Drug Design

Validated Application Scenarios for 3-Cyano-2-methyl-2-pipecolinehydrochloride Based on Current Evidence


Synthetic Building Block for Sterically Hindered Piperidine Libraries

The gem-dimethyl group and 3-cyano substituent provide a synthetic entry point for constructing highly substituted piperidine libraries, where the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid. This application leverages the compound's structural uniqueness as a diversification node, though it is entirely hypothesis-driven and lacks comparative data to suggest it outperforms similar building blocks like 2,2-dimethylpiperidine-4-carbonitrile [1].

Chiral Intermediate for Asymmetric Synthesis Exploration

Since the 3-position is a stereocenter, the compound (when obtained in enantiopure form, which is not guaranteed from most vendors) could serve as a chiral ligand precursor or a chiral auxiliary in asymmetric transformations. However, no peer-reviewed studies have demonstrated its superiority over established chiral piperidine derivatives such as (S)- or (R)-2-methylpiperidine, and its application remains speculative [2].

Physicochemical Tool Compound for Probing Nitrile Steric Effects on Basicity

The combination of a quaternary 2-position and the 3-nitrile makes this an interesting model substrate for fundamental studies on the interplay between steric and electronic effects on piperidine nitrogen basicity. Such studies would generate the very data that are currently missing, but the compound's procurement for this purpose cannot be justified by existing quantitative evidence .

Application
Selection Property
Validation Focus
Sterically hindered piperidine library synthesis
Nitrile synthetic handle and gem‑dimethyl steric profile
Synthetic diversification efficiency
Chiral intermediate for asymmetric synthesis exploration
Unspecified stereochemistry or racemic supply
Enantiomer resolution or asymmetric induction evaluation
Physicochemical tool for basicity studies
Predicted pKa shift from 3‑cyano substitution
Experimental pKa measurement and comparator validation
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